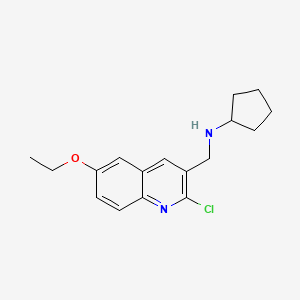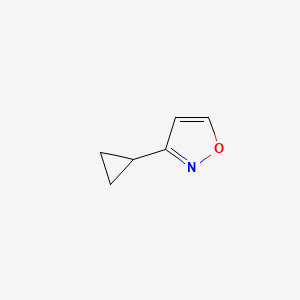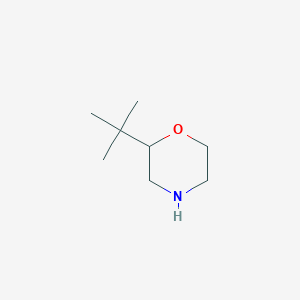
N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclopentanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclopentanamine is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclopentanamine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.
Chlorination and Ethoxylation: The quinoline core is then chlorinated at the 2-position and ethoxylated at the 6-position using appropriate reagents and conditions.
Attachment of the Cyclopentylamine Group: The final step involves the nucleophilic substitution of the quinoline derivative with cyclopentylamine under basic conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis using optimized reaction conditions, catalysts, and continuous flow reactors to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions can target the quinoline ring or the amine group, leading to various reduced derivatives.
Substitution: The chloro group at the 2-position can be substituted with other nucleophiles, leading to a variety of functionalized quinoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.
科学的研究の応用
Chemistry
Catalysis: Quinoline derivatives are used as ligands in catalytic reactions.
Material Science: Used in the synthesis of organic semiconductors and dyes.
Biology and Medicine
Antimicrobial Agents: Quinoline derivatives exhibit antibacterial, antifungal, and antiviral activities.
Anticancer Agents: Some derivatives are investigated for their potential anticancer properties.
Industry
Agriculture: Used in the development of pesticides and herbicides.
Pharmaceuticals: Employed in the synthesis of various therapeutic agents.
作用機序
The mechanism of action of N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclopentanamine would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition or modulation of biological pathways.
類似化合物との比較
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinoline: The parent compound of the quinoline family.
Ethoxyquinoline Derivatives: Compounds with similar ethoxy substitution on the quinoline ring.
Uniqueness
N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclopentanamine is unique due to its specific substitution pattern and the presence of the cyclopentylamine group, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
特性
IUPAC Name |
N-[(2-chloro-6-ethoxyquinolin-3-yl)methyl]cyclopentanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O/c1-2-21-15-7-8-16-12(10-15)9-13(17(18)20-16)11-19-14-5-3-4-6-14/h7-10,14,19H,2-6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUQQAGTXHJHMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)CNC3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320087.png)






![[(1-Quinazolin-4-ylpiperidin-4-yl)methyl]amine](/img/structure/B1320118.png)


